1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and unique structural features. The molecular formula for this compound is C14H16N2O, with a molecular weight of approximately 228.29 g/mol. Its structure includes an 8-membered ring containing nitrogen, which influences its chemical reactivity and biological interactions, making it a subject of ongoing research in drug development.
The synthesis of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one can be approached through various synthetic strategies, including:
The synthetic routes often involve multiple steps, including:
The molecular structure of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one features:
The structural details can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H16N2O |
Molecular Weight | 228.29 g/mol |
Bicyclic Structure | Azabicyclo[3.2.1]octane |
Functional Groups | Carbonyl (ethanone), Pyridine |
The choice of reagents and conditions for these reactions significantly influences the yield and purity of the final products, necessitating careful optimization during synthesis.
The mechanism of action for 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is still under investigation, but it is believed to involve interactions with specific biological targets due to its structural features:
The physical properties of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one include:
Chemical properties are influenced by the presence of functional groups such as the carbonyl group and nitrogen atoms in the bicyclic structure, affecting solubility, reactivity, and stability.
Relevant data regarding solubility, melting point, boiling point, and other physical constants are essential for practical applications but require further experimental determination.
The potential applications of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one include:
Research continues to explore its full range of applications and biological activities, highlighting its significance in developing new therapeutic agents .
The construction of the 8-azabicyclo[3.2.1]oct-2-ene core relies on strategic cyclization methodologies. Intramolecular Mannich reactions represent a fundamental approach, wherein acyclic diamine precursors undergo acid-catalyzed ring closure to form the bicyclic framework. This process typically employs protic acids (e.g., hydrochloric acid) or Lewis acids in refluxing toluene, achieving yields of 60–75% [4] [6]. Alternatively, ring-closing metathesis (RCM) using Grubbs catalysts (e.g., G2) constructs the bridged system from diallylamine precursors. This method offers superior functional group tolerance, though yields are moderate (50–65%) due to competing oligomerization [6].
A third approach involves lithium salt-mediated cyclizations, where N-alkyl-4-piperidone derivatives undergo deprotonation with n-butyllithium, followed by nucleophilic displacement. This method achieves high regioselectivity (>90%) but requires cryogenic conditions (−78°C) and anhydrous tetrahydrofuran as solvent [4]. Industrial adaptations utilize phase-transfer catalysis to accelerate cyclization while minimizing lithium salt usage, enhancing cost efficiency .
Table 1: Comparison of Core Cyclization Methods
Method | Catalyst/Conditions | Yield Range | Key Advantage |
---|---|---|---|
Intramolecular Mannich | HCl, toluene, reflux | 60–75% | Operational simplicity |
Ring-Closing Metathesis | Grubbs G2, CH₂Cl₂, 40°C | 50–65% | Functional group compatibility |
Lithium salt-mediated | n-BuLi, THF, −78°C | 70–85% | High regioselectivity |
Following core assembly, the introduction of the pyridin-3-yl moiety occurs via two primary strategies: N-acylation and transition-metal-catalyzed coupling. N-Acylation involves reacting the secondary amine of the azabicyclo[3.2.1]oct-2-ene with 3-(chloroacetyl)pyridine under basic conditions (potassium carbonate, acetonitrile). This method affords 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one in 80–92% yield but may generate regioisomeric impurities if the nitrogen is inadequately protected [2].
Palladium-catalyzed cross-coupling provides a complementary route, particularly for late-stage functionalization. Stille coupling between 8-(2-chloroacetyl)-azabicyclo[3.2.1]oct-2-ene and tributyl(pyridin-3-yl)stannane uses tetrakis(triphenylphosphine)palladium(0) as a catalyst. While efficient (75–88% yield), this method faces challenges in removing tin residues to pharmaceutical purity standards [8]. Suzuki-Miyaura coupling with 3-pyridinylboronic acid is emerging as a cleaner alternative, though protodeboronation side reactions necessitate careful optimization of base and temperature [8].
Table 2: Pyridin-3-yl Incorporation Techniques
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
N-Acylation | 3-(Chloroacetyl)pyridine, K₂CO₃, CH₃CN, 80°C | 80–92% | Regioisomer formation |
Stille Coupling | (Pyridin-3-yl)SnBu₃, Pd(PPh₃)₄, DMF, 100°C | 75–88% | Tin residue contamination |
Suzuki Coupling | Pyridin-3-ylboronic acid, PdCl₂(dppf), dioxane | 65–78% | Protodeboronation at high temperatures |
Stereoselective synthesis of the target compound addresses the enantiomeric enrichment of the bridged chiral center at C-3. Chiral auxiliary approaches employ (+)- or (−)-2-hydroxy-3-pinanone-derived imines to direct asymmetric cyclization. Following core formation, auxiliary removal under mild hydrolytic conditions affords enantiomerically pure (≥98% ee) intermediates, as confirmed by chiral high-performance liquid chromatography [6] [8].
Organocatalytic desymmetrization of tropinone derivatives represents a more atom-economical strategy. Proline-derived catalysts (e.g., MacMillan catalyst) facilitate enantioselective α-amination or alkylation, establishing the stereocenter prior to alkene introduction. This method achieves 90–96% ee but suffers from low catalyst turnover (typically 5 mol% loading) [6]. For industrial applications, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates racemic azabicyclic alcohols. The unreacted enantiomer is then oxidized and coupled to the pyridinyl moiety, delivering >99.5% ee at the expense of 50% theoretical yield [6] [8].
Scale-up synthesis necessitates innovations in process efficiency and purity control. Continuous flow reactors enable high-yielding cyclization by precisely controlling residence time and temperature. For instance, Mannich cyclization in microreactors achieves 94% conversion at 150°C with 10-second residence time, compared to 75% yield in batch reactors . In situ imine activation via magnesium bromide etherate suppresses side products during N-acylation, enhancing isolated yields to 95% while reducing pyridine derivative usage by 30% [4].
Solvent selection critically impacts sustainability: replacing tetrahydrofuran with 2-methyltetrahydrofuran (derived from biomass) in lithiation steps improves the environmental factor (E-factor) from 32 to 18 without sacrificing yield [4]. Crystallization optimization using binary solvent systems (e.g., ethyl acetate/heptane) removes palladium residues to <10 ppm, meeting International Council for Harmonisation standards without costly chromatography [4].
Table 3: Industrial Process Optimization Strategies
Parameter | Innovation | Impact | Scale Demonstrated |
---|---|---|---|
Cyclization reactor | Continuous flow microreactors | 94% yield, reduced side products | 100 kg/batch |
Solvent system | 2-Methyltetrahydrofuran (biomass-derived) | E-factor reduction from 32 to 18 | 500 L reaction volume |
Purification | Ethyl acetate/heptane crystallization | Pd residues <10 ppm, 99.5% purity | Commercial scale |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2